

Application Note: Investigating Ovarian Cancer Cell Invasion with the C16Y Peptide

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Compound of Interest

Compound Name: C16Y

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Introduction

Ovarian cancer remains a significant challenge in oncology due to its high mortality rate, which is often attributed to late-stage diagnosis when the disease has already metastasized.[1][2] Cell invasion is a critical step in the metastatic cascade, involving the degradation of the extracellular matrix (ECM) by cancer cells.[2][3] Understanding the molecular mechanisms of ovarian cancer cell invasion and identifying novel inhibitory compounds are paramount for developing effective anti-metastatic therapies.

The **C16Y** peptide, a derivative of the laminin $\gamma 1$ chain, has emerged as a promising anti-cancer agent.[4] It functions by targeting $\alpha v \beta 3$ and $\alpha 5 \beta 1$ integrins, which are cell surface receptors that play a crucial role in cell adhesion, migration, and invasion.[4][5] By binding to these integrins, **C16Y** can disrupt the signaling pathways that promote cancer cell invasion and angiogenesis.[5][6] A modified form of the peptide, DEAP-**C16Y**, has been shown to inhibit tumor cell invasion by decreasing the formation of invadopodia, which are actin-rich protrusions that degrade the ECM.[5][6] This application note provides a detailed protocol for utilizing the **C16Y** peptide to study and potentially inhibit ovarian cancer cell invasion.

Signaling Pathways in Ovarian Cancer Cell Invasion

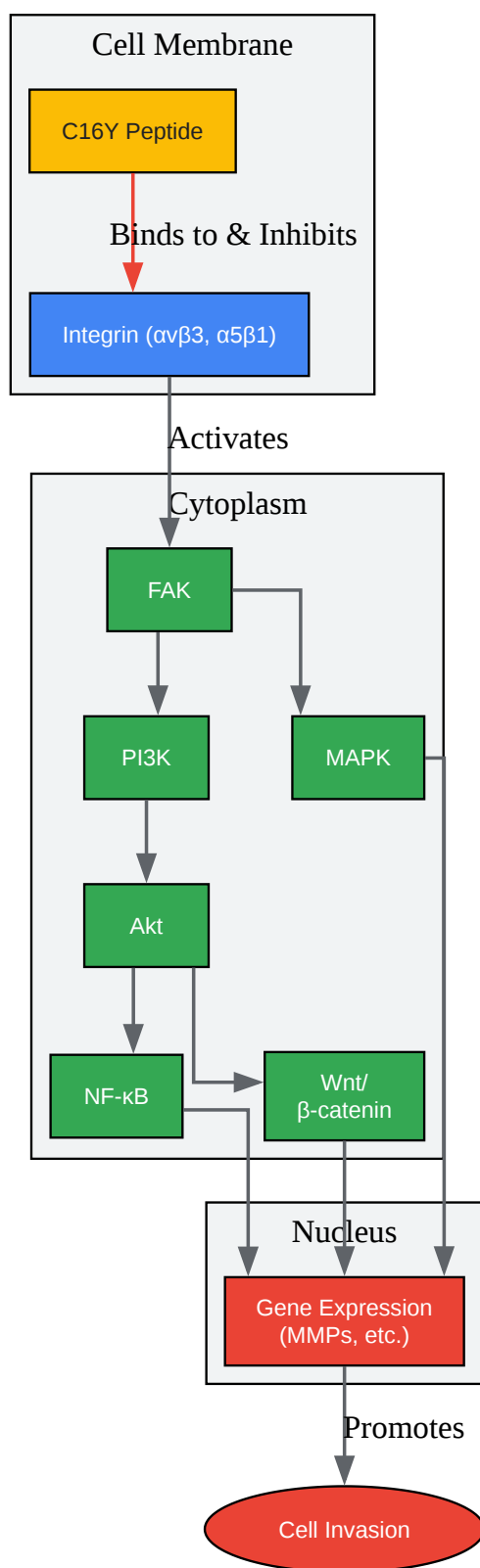
The invasion of ovarian cancer cells is a complex process regulated by a network of interconnected signaling pathways. Several of these pathways are known to be influenced by

integrin signaling, making them relevant to the mechanism of action of **C16Y**.

Key signaling pathways implicated in ovarian cancer invasion include:

- **PI3K/Akt Pathway:** This pathway is frequently hyperactivated in ovarian cancer and plays a central role in cell survival, proliferation, and invasion.[\[7\]](#)[\[8\]](#) Activation of this pathway can be triggered by integrin engagement with the ECM.
- **MAPK/ERK Pathway:** The MAPK/ERK pathway is another critical regulator of cell proliferation and invasion in ovarian cancer.[\[7\]](#)[\[8\]](#) Like the PI3K/Akt pathway, it can be activated downstream of integrin signaling.
- **NF-κB Pathway:** Constitutive activation of the NF-κB pathway is associated with tumor invasion and chemoresistance in ovarian cancer.[\[9\]](#) It regulates the expression of genes involved in inflammation, cell survival, and invasion.
- **Wnt/β-catenin Pathway:** Dysregulation of the Wnt/β-catenin pathway is implicated in increased cell adhesion, migration, and invasion in certain types of ovarian cancer.[\[1\]](#)[\[7\]](#)
- **Hedgehog Signaling Pathway:** Aberrant activation of the Hedgehog pathway has been shown to promote ovarian cancer cell proliferation, mobility, and invasiveness.[\[10\]](#)

The **C16Y** peptide, by targeting integrins, can potentially modulate these downstream signaling pathways, thereby inhibiting the invasive phenotype of ovarian cancer cells.



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Proposed signaling pathway of **C16Y** in ovarian cancer cell invasion.

Experimental Protocols

Matrigel Invasion Assay

The Matrigel invasion assay is a widely used in vitro method to assess the invasive potential of cancer cells.^{[11][12][13]} This protocol has been adapted for studying the effect of the **C16Y** peptide on ovarian cancer cell invasion.

Materials:

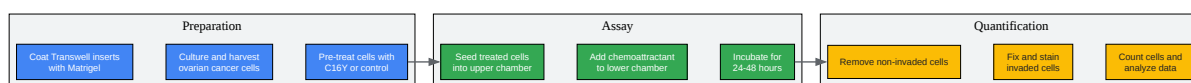
- Ovarian cancer cell lines (e.g., SKOV3, OVCAR-3)
- **C16Y** peptide (and a scrambled peptide control)
- Matrigel Basement Membrane Matrix
- Transwell inserts (8 µm pore size) for 24-well plates
- Cell culture medium (e.g., RPMI-1640 or DMEM)
- Fetal Bovine Serum (FBS)
- Bovine Serum Albumin (BSA)
- Calcein AM
- 4% Paraformaldehyde (PFA)
- Crystal Violet stain
- Cotton swabs

Protocol:

- Preparation of Matrigel-Coated Inserts:
 1. Thaw Matrigel on ice overnight at 4°C.

2. Dilute Matrigel to the desired concentration (e.g., 1 mg/ml) with cold, serum-free cell culture medium.
 3. Add 50-100 μ l of the diluted Matrigel solution to the upper chamber of the Transwell inserts.
 4. Incubate the inserts at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
- Cell Preparation and Seeding:
 1. Culture ovarian cancer cells to 70-80% confluency.
 2. Harvest the cells using trypsin-EDTA and wash with serum-free medium.
 3. Resuspend the cells in serum-free medium containing 0.1% BSA at a concentration of 1×10^5 cells/ml.
 4. Pre-treat the cells with various concentrations of **C16Y** peptide (e.g., 10, 50, 100 μ M) or a scrambled peptide control for 1 hour at 37°C.
 - Invasion Assay:
 1. Add 500 μ l of cell culture medium containing 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.
 2. Add 200 μ l of the pre-treated cell suspension to the upper chamber of the Matrigel-coated inserts.
 3. Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours.
 - Quantification of Invaded Cells:
 1. After incubation, carefully remove the non-invaded cells from the upper surface of the insert with a cotton swab.
 2. Fix the invaded cells on the lower surface of the membrane with 4% PFA for 10 minutes.
 3. Stain the cells with 0.5% Crystal Violet for 20 minutes.

4. Wash the inserts with PBS and allow them to air dry.
5. Count the number of invaded cells in at least five random microscopic fields per insert.



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Experimental workflow for the Matrigel invasion assay.

Data Presentation

Quantitative data from the Matrigel invasion assay should be presented in a clear and organized manner to facilitate comparison between different treatment groups.

Table 1: Effect of **C16Y** Peptide on Ovarian Cancer Cell Invasion

Treatment Group	C16Y Concentration (µM)	Mean Number of Invaded Cells (per field)	Standard Deviation	% Inhibition of Invasion
Control (Untreated)	0	150	± 12	0%
Scrambled Peptide	100	145	± 15	3.3%
C16Y	10	110	± 9	26.7%
C16Y	50	65	± 7	56.7%
C16Y	100	30	± 5	80.0%

Table 2: Statistical Analysis of **C16Y**-Mediated Inhibition of Invasion

Comparison	p-value	Significance
Control vs. Scrambled Peptide	> 0.05	Not Significant
Control vs. C16Y (10 μ M)	< 0.05	Significant
Control vs. C16Y (50 μ M)	< 0.01	Highly Significant
Control vs. C16Y (100 μ M)	< 0.001	Highly Significant

Conclusion

The **C16Y** peptide represents a promising therapeutic agent for targeting ovarian cancer cell invasion. The protocols and information provided in this application note offer a framework for researchers to investigate the efficacy and mechanism of action of **C16Y** in pre-clinical models of ovarian cancer. By elucidating the impact of **C16Y** on key signaling pathways and invasive processes, these studies can contribute to the development of novel anti-metastatic strategies for this deadly disease.

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